molecular formula C11H14ClNO B1394276 Spiro[azetidine-3,2'-chromane] hydrochloride CAS No. 1263285-14-8

Spiro[azetidine-3,2'-chromane] hydrochloride

Cat. No.: B1394276
CAS No.: 1263285-14-8
M. Wt: 211.69 g/mol
InChI Key: MAYRRZJACPRBII-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,2’-chromane] hydrochloride: is a chemical compound with the molecular formula C11H13NOClH It is characterized by a spirocyclic structure, where an azetidine ring is fused to a chromane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[azetidine-3,2’-chromane] hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a chromane derivative and an azetidine precursor in the presence of a suitable catalyst can yield the desired spirocyclic compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Spiro[azetidine-3,2’-chromane] hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-3,2’-chromane] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds .

Scientific Research Applications

Chemistry

In chemistry, Spiro[azetidine-3,2’-chromane] hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

The compound has been studied for its potential biological activities. Researchers are investigating its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent .

Medicine

In medicine, Spiro[azetidine-3,2’-chromane] hydrochloride is being explored for its potential pharmacological properties. Preliminary studies suggest that it may have activity against certain diseases, making it a candidate for drug development .

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of products with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of Spiro[azetidine-3,2’-chromane] hydrochloride involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies indicate that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[azetidine-3,2’-chroman]-4’-one hydrochloride
  • Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride

Uniqueness

Spiro[azetidine-3,2’-chromane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-azetidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYRRZJACPRBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[azetidine-3,2'-chromane] hydrochloride
Reactant of Route 2
Spiro[azetidine-3,2'-chromane] hydrochloride
Reactant of Route 3
Spiro[azetidine-3,2'-chromane] hydrochloride
Reactant of Route 4
Spiro[azetidine-3,2'-chromane] hydrochloride
Reactant of Route 5
Spiro[azetidine-3,2'-chromane] hydrochloride
Reactant of Route 6
Spiro[azetidine-3,2'-chromane] hydrochloride

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